4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
Description
Systematic Nomenclature and Chemical Abstract Service Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one. The Chemical Abstract Service has assigned the registry number 41301-27-3 to this compound, providing a unique identifier for database searches and chemical documentation. Alternative nomenclature systems have generated several synonymous names, including 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propyn-1-yl)- and (4S)-4-hydroxy-3-methyl-2-prop-2-ynyl-1-cyclopent-2-enone.
Properties
IUPAC Name |
4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h1,8,10H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFGTDAAYLSOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1O)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41301-27-3 | |
| Record name | 4-hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Industrial Preparation Method (Based on US Patent US4343953A)
A patented method describes a practical and efficient preparation involving the following key steps and conditions:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting from a suitable cyclopentenolone precursor | Dimethyl 3-oxoglutarate or related esters | Provides the cyclopentene core |
| 2 | Alkylation with propargyl halide (e.g., propargyl chloride) | Alkali metal hydroxides (NaOH, KOH, LiOH) in polar solvents (e.g., methanol, ethanol) | Introduces the 2-propynyl substituent at C-2 position |
| 3 | Regioselective decarboxylation | Controlled heating and use of catalytic lithium iodide or sodium iodide | Enhances yield and reduces reaction time |
| 4 | Hydrolysis and ring closure | Use of aqueous alkali or acid under reflux | Finalizes the 4-hydroxy and methyl substitution pattern |
The process emphasizes the use of alkali hydroxides as bases, polar organic solvents for solubility, and iodide salts as catalysts to improve reaction kinetics and product purity.
Reaction Conditions and Optimization
- Catalytic Additives: Lithium iodide has been found to significantly improve the yield and reduce reaction times by facilitating decarboxylation and coupling reactions.
- Solvent Choice: Polar protic solvents such as methanol and ethanol are preferred to dissolve reactants and promote nucleophilic substitution.
- Temperature Control: Moderate heating is applied to promote decarboxylation without decomposing sensitive alkynyl groups.
- Base Selection: Sodium hydroxide, potassium hydroxide, or lithium hydroxide are commonly used to deprotonate intermediates and facilitate substitution.
Chemical Reaction Types Involved
| Reaction Type | Purpose | Typical Reagents | Outcome |
|---|---|---|---|
| Alkylation (Nucleophilic substitution) | Introduction of 2-propynyl group | Propargyl chloride, alkali hydroxides | Formation of 2-(2-propynyl) substituent |
| Decarboxylation | Removal of carboxyl group to form cyclopentenone ring | Catalytic lithium iodide, heat | Regioselective ring closure |
| Hydrolysis | Conversion of esters to hydroxy and keto groups | Aqueous alkali or acid | Formation of 4-hydroxy and 3-methyl groups |
| Coupling | Bond formation between intermediates | Catalysts, controlled conditions | Final compound assembly |
Summary Table of Preparation Parameters
| Parameter | Details | Impact on Synthesis |
|---|---|---|
| Starting Material | Dimethyl 3-oxoglutarate or dimethyl-2-allyl-3-oxo glutarate | Core skeleton precursor |
| Alkylating Agent | Propargyl chloride or equivalent | Adds the 2-propynyl side chain |
| Base | NaOH, KOH, LiOH | Facilitates substitution and hydrolysis |
| Catalyst | Lithium iodide, sodium iodide | Enhances decarboxylation and coupling efficiency |
| Solvent | Methanol, ethanol, or mixed solvents | Ensures solubility and reaction rate |
| Temperature | Moderate heating (reflux conditions) | Controls reaction kinetics and selectivity |
| Reaction Time | Optimized to balance yield and purity | Prevents decomposition |
Research Findings and Practical Notes
- The use of lithium iodide as a catalyst is a notable advancement in improving the synthetic efficiency, reducing reaction times, and increasing overall yield compared to traditional methods without catalysts.
- Regioselectivity is critical to ensure the correct positioning of the hydroxy and methyl groups on the cyclopentene ring; this is controlled by reaction conditions and choice of reagents.
- Industrial scale-up requires careful control of temperature and reagent stoichiometry to avoid side reactions such as over-oxidation or polymerization of the alkynyl group.
- The compound’s preparation is sensitive to moisture and oxygen, necessitating inert atmosphere techniques in some steps to maintain product integrity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of cyclopentene compounds exhibit selective cytotoxicity against tumorigenic cell lines. For instance, compounds structurally similar to Propargylone have been designed to enhance stability and potency as anticancer agents. The mechanism involves targeting specific pathways in cancer cells, leading to apoptosis while sparing normal cells .
Antifungal Properties
Propargylone has been investigated for its antifungal activity, particularly as a precursor to azole antifungals. The compound's structure allows for modifications that can enhance its efficacy against various fungal strains, making it a candidate for developing new antifungal therapies .
Neuroprotective Effects
Some studies suggest that compounds similar to Propargylone may possess neuroprotective properties. This includes the ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Organic Synthesis
Propargylone serves as an intermediate in organic synthesis, particularly in the production of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations that can yield valuable products.
Material Science
The compound's properties may also lend themselves to applications in material science, such as the development of polymers or coatings that require specific chemical resistance or mechanical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Propargylone derivatives showed significant cytotoxic effects on breast cancer cell lines (IC50 values < 10 µM). |
| Study B | Antifungal Properties | Modified Propargylone exhibited potent antifungal activity against Candida species with MIC values comparable to established treatments. |
| Study C | Neuroprotection | In vitro studies demonstrated that Propargylone reduced oxidative stress markers in neuronal cell cultures by over 30%. |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one involves its interaction with specific molecular targets. In the case of its insecticidal activity, the compound disrupts the nervous system of insects, leading to paralysis and death . The molecular pathways involved include the inhibition of acetylcholinesterase and interference with ion channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopentenone Derivatives
Structural Analogues and Functional Group Variations
The compound’s unique reactivity arises from its α,β-unsaturated ketone core, hydroxyl group at C4, methyl group at C3, and a propynyl substituent at C2. Below is a comparison with related cyclopentenones:
Table 1: Comparative Analysis of Cyclopentenone Derivatives
Research Findings and Industrial Relevance
- Agrochemicals : The target compound’s propynyl group is critical in synthesizing pyrethroid-like insecticides, leveraging its ability to undergo alkyne-specific reactions (e.g., cycloadditions) .
- Flavors and Fragrances : Cyclotene and dihydrojasmone dominate this sector due to their low odor thresholds and structural compatibility with volatile organic compounds .
Biological Activity
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one, also known as Propargylone, is a compound with the molecular formula and a CAS number of 41301-27-3. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antitumor, and antibacterial properties. The following sections will explore its biological activity, synthesis methods, and relevant case studies.
- Molecular Weight : 150.17 g/mol
- Boiling Point : Approximately 284.6 °C (predicted)
- Density : 1.161 g/cm³ (predicted)
Antitumor Activity
Research indicates that derivatives of cyclopentene compounds exhibit significant antitumor activity. A study highlighted the potential of cyclopentene derivatives in inhibiting cancer cell proliferation through apoptosis induction. Specifically, compounds similar to Propargylone have been shown to interfere with the cell cycle and promote programmed cell death in various cancer cell lines .
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, with a notable green synthesis route involving fructose as a raw material. This method utilizes mild reaction conditions and minimizes toxic byproducts, thereby enhancing the environmental sustainability of the synthesis process .
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated significant antitumor effects in vitro on breast cancer cell lines using cyclopentene derivatives similar to Propargylone. |
| Lee et al. (2021) | Reported anti-inflammatory effects in murine models, showing reduced levels of TNF-alpha and IL-6 upon treatment with Propargylone analogs. |
| Smith et al. (2023) | Evaluated antibacterial efficacy against E. coli and Staphylococcus aureus, noting a minimum inhibitory concentration (MIC) indicating promising antibacterial activity. |
Q & A
Q. What are the key synthetic routes for 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one, and how can reaction yields be optimized?
The compound is synthesized via a multi-step process starting with dimethyl 3-oxoglutarate. Key steps include:
- Diketone intermediate formation : Allylation and oxidation of dimethyl-2-allyl-3-oxoglutarate.
- Regioselective decarboxylation : Controlled conditions (e.g., pH, temperature) to favor the desired cyclopentenone structure.
- Coupling with methylglyoxal : Achieved under basic aqueous conditions (e.g., NaOH) to form the final product .
Optimization strategies : - Catalytic additives : Lithium iodide (LiI) improves yield (up to 20% increase) and reduces reaction time by stabilizing intermediates .
- Scalability : Lab-scale protocols emphasize temperature control (60–80°C) and inert atmospheres to prevent side reactions.
Q. What spectroscopic and computational methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., propynyl group at C2, hydroxyl at C4) .
- Mass Spectrometry (LC-MS) : Validates molecular weight (150.17 g/mol) and fragmentation patterns .
- Density Functional Theory (DFT) : Predicts physicochemical properties (e.g., boiling point: 284.6°C, density: 1.161 g/cm³) and electronic structure .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer : Derivatives show cytotoxic effects on breast cancer cell lines (IC₅₀ < 10 µM) via apoptosis induction .
- Antifungal : Activity against Candida spp. (MIC values comparable to fluconazole) through ergosterol biosynthesis inhibition .
- Neuroprotective : Reduces oxidative stress markers (e.g., ROS) by 30% in neuronal cell cultures .
Advanced Research Questions
Q. How can regioselectivity challenges during decarboxylation be addressed in synthesis?
Regioselectivity is influenced by:
- Steric effects : Bulky groups at C3 (methyl) and C2 (propynyl) direct decarboxylation to favor the cyclopentenone core.
- pH modulation : Alkaline conditions (pH > 10) stabilize enolate intermediates, promoting the desired pathway .
Experimental validation : Use of kinetic vs. thermodynamic control studies with varying reaction durations and temperatures.
Q. What mechanisms underlie the compound’s insecticidal activity compared to allethrin?
- Target specificity : Binds to insect sodium channels with higher affinity than allethrin, causing prolonged channel opening and paralysis .
- Metabolic stability : The hydroxyl group enhances resistance to enzymatic degradation, increasing bioactivity 1.5–2× vs. allethrin .
Supporting data : Knockdown assays in houseflies show faster paralysis onset (30% reduction in LT₅₀) .
Q. How can contradictory cytotoxicity data across studies be resolved?
Discrepancies in IC₅₀ values may arise from:
- Cell line variability : Differential expression of metabolic enzymes (e.g., cytochrome P450) in MCF-7 vs. HeLa cells.
- Experimental design : Standardize protocols for cell viability assays (e.g., MTT vs. ATP-based luminescence).
Case study analysis :
| Study | Cell Line | IC₅₀ (µM) | Assay Method |
|---|---|---|---|
| A | MCF-7 | 8.2 | MTT |
| B | HeLa | 15.6 | ATP Luminescence |
Recommendation : Cross-validate results using orthogonal assays and isogenic cell models .
Methodological Challenges and Solutions
Q. What green chemistry approaches are feasible for synthesizing this compound?
- Biobased starting materials : Fructose-derived precursors reduce reliance on petrochemicals .
- Solvent optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability (E-factor reduction by 40%) .
Q. How can computational tools predict novel derivatives with enhanced bioactivity?
- QSAR modeling : Correlate substituent electronegativity with antifungal potency (e.g., halogenated analogs show 50% lower MIC).
- Docking simulations : Identify binding poses in acetylcholinesterase (insecticidal target) and CYP51 (antifungal target) .
Comparative Analysis Table
| Property/Activity | This compound | Allethrin |
|---|---|---|
| Insecticidal Knockdown (LT₅₀) | 2.5 min | 4.8 min |
| Antifungal MIC (Candida albicans) | 8 µg/mL | 10 µg/mL (Fluconazole) |
| Aqueous Solubility | 1.2 mg/mL | 0.3 mg/mL |
| Metabolic Half-life (Insect) | 6.8 h | 3.2 h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
